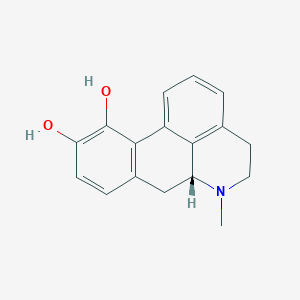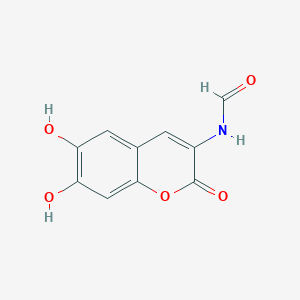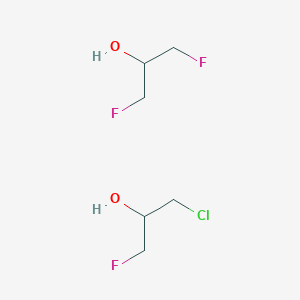
Gliftor
概要
説明
Gliftor is a rodenticide that was widely used in the former Soviet Union and is still approved for use in China. The compound is primarily composed of 1,3-difluoro-2-propanol and 1-chloro-3-fluoro-2-propanol. These components are metabolic poisons that disrupt the citric acid cycle, similar to sodium fluoroacetate .
準備方法
Synthetic Routes and Reaction Conditions
1,3-Difluoro-2-propanol can be synthesized through the fluorination of 2-propanol. The reaction typically involves the use of fluorinating agents such as hydrogen fluoride or sulfur tetrafluoride under controlled conditions. The reaction is exothermic and requires careful temperature management to avoid side reactions .
1-Chloro-3-fluoro-2-propanol is synthesized by chlorinating 3-fluoro-2-propanol. This reaction is usually carried out using chlorine gas in the presence of a catalyst like iron(III) chloride. The reaction conditions include maintaining a low temperature to prevent the formation of unwanted by-products .
Industrial Production Methods
Industrial production of Gliftor involves the large-scale synthesis of its components followed by their mixing in specific ratios. The production process is carried out in chemical plants equipped with safety measures to handle toxic and corrosive chemicals. The final product is formulated into various forms such as pellets or liquid concentrates for use as a rodenticide .
化学反応の分析
Types of Reactions
Oxidation: 1,3-Difluoro-2-propanol can undergo oxidation to form 1,3-difluoroacetone.
Reduction: The compound can be reduced to 1,3-difluoropropane using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride
Nucleophiles: Hydroxide ions, amine groups
Major Products
Oxidation: 1,3-Difluoroacetone
Reduction: 1,3-Difluoropropane
Substitution: Various substituted propanols depending on the nucleophile used.
科学的研究の応用
Chemistry
Gliftor and its components are used in research to study the effects of metabolic poisons on cellular respiration. The compound’s ability to disrupt the citric acid cycle makes it a valuable tool for investigating metabolic pathways and enzyme functions .
Biology
In biological research, this compound is used to study the effects of metabolic disruption on various organisms. It serves as a model compound for understanding the mechanisms of toxicity and the development of antidotes .
Medicine
While this compound itself is not used in medicine, its study has led to the development of potential antidotes for poisoning by similar compounds. Research into its mechanism of action has provided insights into the treatment of metabolic poisoning .
Industry
In the industrial sector, this compound is primarily used as a rodenticide. Its effectiveness in controlling rodent populations has made it a valuable tool in pest management, particularly in agricultural settings .
作用機序
Gliftor exerts its toxic effects by disrupting the citric acid cycle. The compound is metabolized to 1,3-difluoroacetone, which is further converted to (-)-erythro-fluorocitrate. This metabolite inhibits aconitase, an enzyme crucial for the citric acid cycle, leading to the accumulation of citrate and disruption of cellular respiration. The inhibition of aconitase prevents the conversion of citrate to isocitrate, effectively halting the cycle and leading to cellular energy depletion .
類似化合物との比較
Similar Compounds
Sodium Fluoroacetate: Like Gliftor, sodium fluoroacetate disrupts the citric acid cycle by forming fluorocitrate, which inhibits aconitase.
Fluoroacetamide: Another compound that disrupts cellular respiration by forming toxic metabolites that inhibit key enzymes in the citric acid cycle.
Uniqueness
This compound is unique in its composition, combining both 1,3-difluoro-2-propanol and 1-chloro-3-fluoro-2-propanol. This combination enhances its effectiveness as a rodenticide by providing multiple pathways for metabolic disruption. Additionally, the specific metabolic pathway leading to the formation of (-)-erythro-fluorocitrate is unique to this compound, distinguishing it from other similar compounds .
特性
IUPAC Name |
1-chloro-3-fluoropropan-2-ol;1,3-difluoropropan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6ClFO.C3H6F2O/c2*4-1-3(6)2-5/h2*3,6H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVJUYPCKXIPSJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CF)O)F.C(C(CCl)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClF3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
8065-71-2 | |
| Record name | 1-Chloro-3-fluoro-2-propanol mixt. with 1,3-difluoro-2-propanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=8065-71-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Gliftor | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0008065712 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


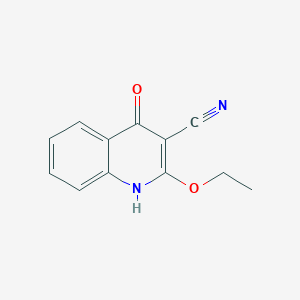
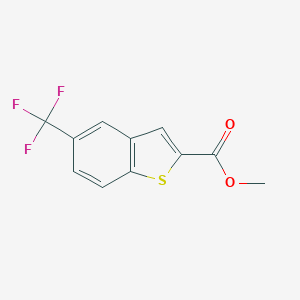
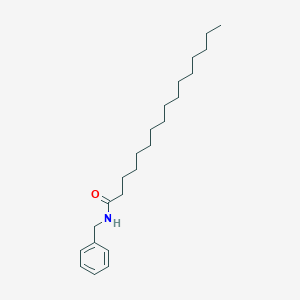
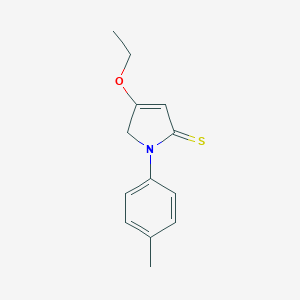
![Methyl 1-(Boc-amino)-3-[[(trifluoromethyl)sulfonyl]oxy]cyclobutanecarboxylate](/img/structure/B128731.png)
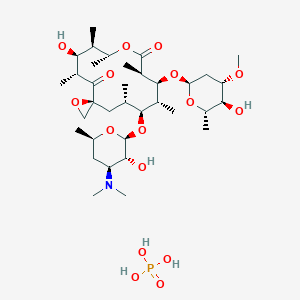
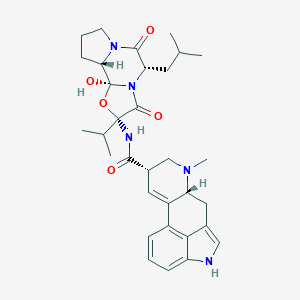
![(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-5-Amino-2-[[(2S)-2-[[(2S,3R)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]-3-methylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B128738.png)
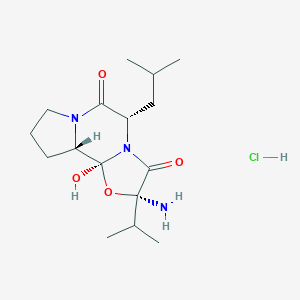
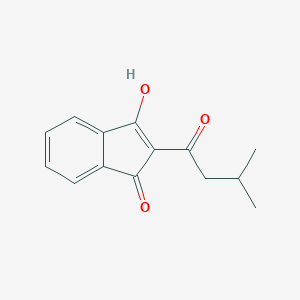

![2,3,5,6,11,11b-hexahydro-1H-indolizino[8,7-b]indole](/img/structure/B128757.png)
